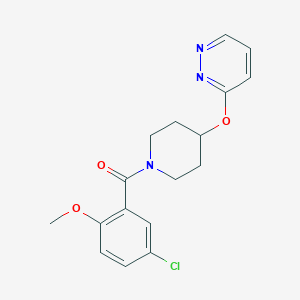

N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a chemical compound that belongs to the thiazole group of compounds. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Chloroacetamide Applications in Algae

The chloroacetamide class, which includes similar compounds to N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, has been studied for its effects on fatty acid synthesis in green algae like Scenedesmus Acutus. Such compounds are known to be effective herbicides used in various agricultural settings (Weisshaar & Böger, 1989).

Synthesis and Antimicrobial Activity

Research on similar compounds in the chloroacetamide family shows their synthesis and evaluation for antimicrobial activities. For example, novel thiazolidinone and acetidinone derivatives have been synthesized and tested against various microorganisms, indicating the potential of such compounds in antimicrobial treatments (Mistry, Desai, & Intwala, 2009).

Antimicrobial Activity of Ureidocephalosporins

7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl)acetamido]-3-cephem-4-carboxylates, a class of compounds with a similar structure, have exhibited broad antimicrobial activity against various organisms, including Gram-positive and Gram-negative bacteria. This indicates the potential of this compound in similar applications (Maier et al., 1986).

Comparative Metabolism Studies

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and toxicological profiles of related compounds, which can be crucial for understanding the safety and efficacy of this compound (Coleman et al., 2000).

Synthesis and Antimicrobial Activity of Methanones

The synthesis of novel aryl methanones and their antimicrobial efficacy indicates the scope of chloroacetamide derivatives in developing new antimicrobial agents. Such research underlines the potential application of this compound in fighting bacterial infections (Murthy & Shashikanth, 2012).

Antimicrobial Properties of Rhodanine-3-acetic Acid Derivatives

Rhodanine-3-acetic acid-based derivatives, related in structure to this compound, have demonstrated significant antimicrobial activity, especially against mycobacteria, indicating their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Potential Anticancer Applications

The synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and their evaluation as potential anticancer agents highlight the therapeutic potential of similar compounds in cancer treatment. This could be a significant area of application for this compound (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Evaluation as VEGFR-2 Inhibitors

Research on thiadiazol derivatives containing phenyl urea as potential VEGFR-2 inhibitors demonstrates the promise of similar compounds in cancer therapy, particularly in inhibiting specific cancer cell growth pathways (Toolabi et al., 2022).

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-23-14(10-29-19)9-17(26)22-13-7-11(20)6-12(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRVYSPKKGQDKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)

![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2383090.png)

![3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2383091.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)

![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)

![N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2383095.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)